2-butyl-1-cyclohexanone thiosemicarbazone
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Description
2-Butyl-1-cyclohexanone thiosemicarbazone is a derivative of thiosemicarbazones, a class of compounds known for their wide range of pharmacological effects . Thiosemicarbazones are usually obtained by the condensation of thiosemicarbazide with suitable aldehydes or ketones .
Synthesis Analysis
Thiosemicarbazones are synthesized through a series of reactions . The results showed that thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position exhibited higher cytotoxicity than the corresponding 1,1-dioxo-thiochromanone .Molecular Structure Analysis
Cyclohexanone thiosemicarbazone, a related compound, crystallizes in the triclinic crystal system with specific unit cell parameters . The lengths of the bonds C(1)–S, C(1)–N(1), C(1)–N(2), and N(2)–N(3) suggest electron delocalization in all four .Physical and Chemical Properties Analysis
Thiosemicarbazone derivatives have been studied for their solvatochromic, optical, and electronic properties . They have a global electronic absorption transition energy of about 3.351 eV .Mechanism of Action
Properties
IUPAC Name |
[(E)-(2-butylcyclohexylidene)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3S/c1-2-3-6-9-7-4-5-8-10(9)13-14-11(12)15/h9H,2-8H2,1H3,(H3,12,14,15)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRKNYSKNQUSOQ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCCC1=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC\1CCCC/C1=N\NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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